3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a quinazolin-4-one core substituted with three distinct moieties:
- Sulfanyl-linked piperazinyl-oxoethyl group: A thioether bridge connects the quinazolinone core to a 2-oxoethyl group, which is further substituted with a 4-(2-methoxyphenyl)piperazine. The piperazine ring enhances solubility and may mediate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-38-26-11-7-6-10-25(26)33-16-18-34(19-17-33)29(36)21-41-31-32-24-9-5-4-8-23(24)30(37)35(31)15-14-22-12-13-27(39-2)28(20-22)40-3/h4-13,20H,14-19,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAWTFBCCFPTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the quinazolinone core This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure featuring:
- A quinazolinone core , which is known for its diverse biological activities.
- Methoxyphenyl and piperazine moieties that may contribute to its pharmacological profile.
Molecular Formula
- C : 24
- H : 28
- N : 2
- O : 6
- S : 1
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, showing promising results:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations suggest that the compound interacts with critical proteins involved in cell survival pathways, particularly through hydrophobic interactions and hydrogen bonding.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using the dilution method:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
The presence of electron-donating groups in its structure is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), indicating its potential as a therapeutic agent for epilepsy:
- Protection Rate : 80% at a dose of 50 mg/kg
- Mechanism : Likely involves modulation of GABAergic activity, enhancing inhibitory neurotransmission in the central nervous system.
Case Study 1: Anticancer Efficacy
In a study involving the treatment of HCT-15 colon cancer cells, the compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin. This suggests a potential for use in combination therapies to enhance efficacy while reducing side effects.
Case Study 2: Antimicrobial Effectiveness
A clinical evaluation tested the compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited growth but also reduced biofilm formation, which is crucial in treating chronic infections.
Comparison with Similar Compounds
Role of Piperazine Substitution
- The target compound’s 4-(2-methoxyphenyl)piperazine moiety distinguishes it from analogs with fluorophenyl () or imidazole/dioxolane groups (). Methoxy groups enhance π-π stacking and may improve binding to GPCRs compared to electron-withdrawing fluorine .
- Piperazine derivatives in –3 and 7 exhibit antifungal activity due to triazole/dioxolane substituents, suggesting the target compound’s pharmacology may diverge significantly .
Sulfanyl vs. Oxadiazole Linkers
Methoxy vs. Hydroxy Groups
- The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity relative to the 2-hydroxyquinazolinone in , likely enhancing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
